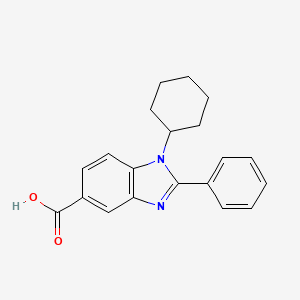
(5S)-3-(4-Bromophenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes a bromophenyl group, an isopropyl group, and a thioxoimidazolidinone core
准备方法
The synthesis of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bromophenyl and isopropyl precursors.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the thioxoimidazolidinone ring. This step may require heating and the use of a catalyst to proceed efficiently.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize costs.
化学反应分析
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thioxo group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization and Ring-Opening: The imidazolidinone ring can undergo cyclization reactions to form larger ring systems or ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
作用机制
The mechanism of action of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thioxoimidazolidinone core can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar compounds to (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one include:
(S)-3-(4-Chlorophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(4-Fluorophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a fluorine atom instead of bromine.
(S)-3-(4-Methylphenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of bromine.
The uniqueness of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
属性
CAS 编号 |
61357-80-0 |
|---|---|
分子式 |
C12H13BrN2OS |
分子量 |
313.22 g/mol |
IUPAC 名称 |
(5S)-3-(4-bromophenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H13BrN2OS/c1-7(2)10-11(16)15(12(17)14-10)9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,17)/t10-/m0/s1 |
InChI 键 |
GCZDBXTUWINZRG-JTQLQIEISA-N |
手性 SMILES |
CC(C)[C@H]1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
规范 SMILES |
CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



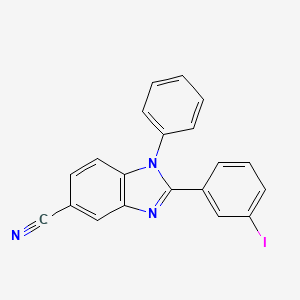
![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
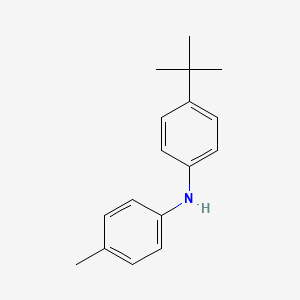
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
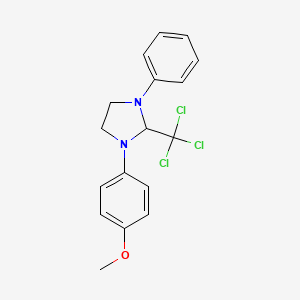
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)
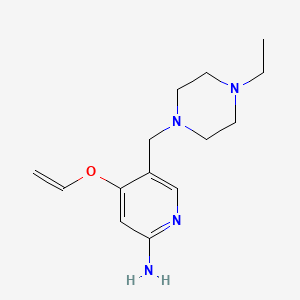
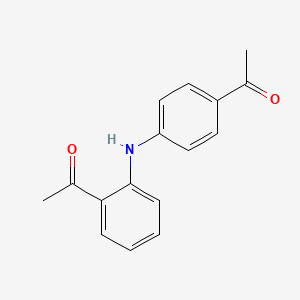
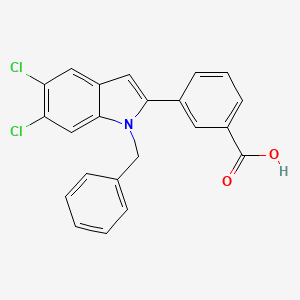
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
